molecular formula C11H8BrClN2 B8513699 3-(p-Bromophenyl)-6-chloro-4-methylpyridazine

3-(p-Bromophenyl)-6-chloro-4-methylpyridazine

Cat. No. B8513699
M. Wt: 283.55 g/mol
InChI Key: OGOKDAMJYJGOGG-UHFFFAOYSA-N
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Description

3-(p-Bromophenyl)-6-chloro-4-methylpyridazine is a useful research compound. Its molecular formula is C11H8BrClN2 and its molecular weight is 283.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(p-Bromophenyl)-6-chloro-4-methylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(p-Bromophenyl)-6-chloro-4-methylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(p-Bromophenyl)-6-chloro-4-methylpyridazine

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

3-(4-bromophenyl)-6-chloro-4-methylpyridazine

InChI

InChI=1S/C11H8BrClN2/c1-7-6-10(13)14-15-11(7)8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

OGOKDAMJYJGOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2.0 g. portion of 6-(p-bromophenyl)-5-methyl-3(2H)-pyridazinone and 20 ml. of phosphorus oxychloride are heated on a steam bath for 3 hours. The reaction mixture is poured slowly into crushed ice. The excess phosphorus oxychloride is decomposed. The solid which forms is recovered by filtration, washed with water, dried and recrystallized twice from chloroform, yielding 6-(p-bromophenyl)-5-methyl-3-chloropyridazine, m.p. 197°-200° C.
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Synthesis routes and methods II

Procedure details

A 10 g. portion of 6-(p-bromophenyl)-5-methyl-3(2H)-pyridazinone [J. Medicinal Chem. 17, 281 (1974)] and 100 ml. of phosphorus oxychloride are heated at steam bath temperature for 3 hours. The mixture is added dropwise to cold water while stirring. The resulting solid is filtered and washed with water to afford 3-(p-bromophenyl)-6-chloro-4-methyl pyridazine as a grey solid. A mixture of 1.5 g. of this compound, 0.64 g. of formylhydrazine and 25 ml. of n-butyl alcohol is stirred at reflux for 18 hours. The reaction mixture is cooled in an ice bath, filtered, and the solid is recrystallized from methyl alcohol giving 6-(p-bromophenyl)-7-methyl-1,2,4-triazolo[4,3-b]pyridazine.
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Synthesis routes and methods III

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